Communesin F

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

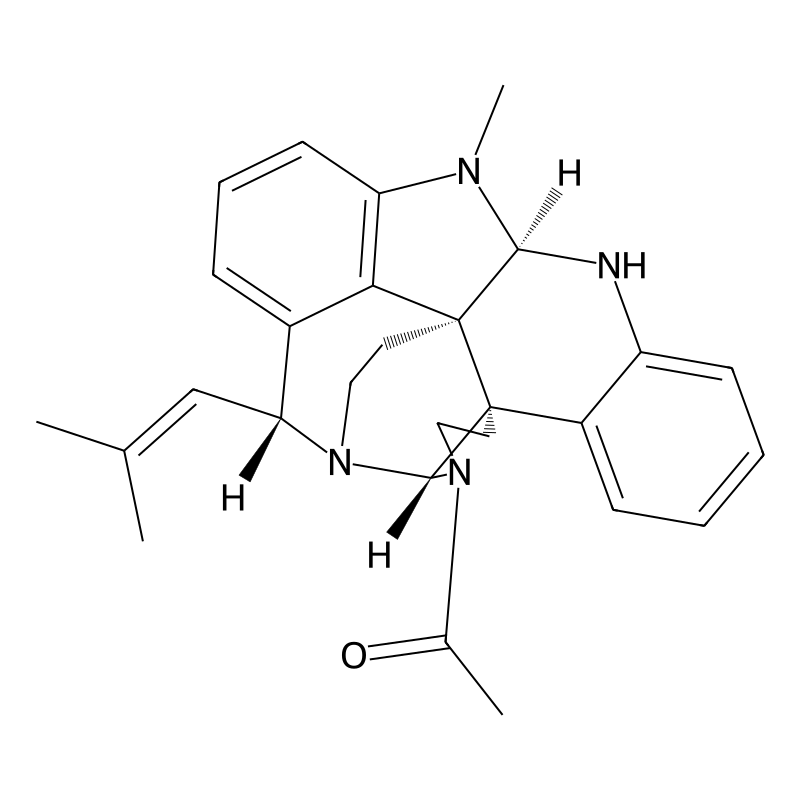

Communesin F is a complex polycyclic indole alkaloid that has garnered attention due to its unique structural features and potential biological activities. It is characterized by a pentacyclic framework, which includes fused rings that contribute to its chemical properties and reactivity. The compound is part of a larger family of communesins, which are known for their intricate structures and diverse biological effects. The molecular formula of communesin F is C₁₈H₁₉N₃O, indicating the presence of nitrogen and oxygen in its structure, which are critical for its biological interactions.

The chemistry of communesin F involves several significant reactions during its total synthesis. Notably, the synthesis often employs strategies like cyclization reactions, including:

- Heck Reaction: This reaction facilitates the formation of carbon-carbon bonds through the coupling of aryl halides with alkenes in the presence of a palladium catalyst.

- Benzazepine Cyclization: This cyclization transforms precursors into the benzazepine structure, a crucial component of communesin F.

- Intramolecular Dative Coupling: This allows for the formation of key ring structures within the compound.

Communesin F exhibits several noteworthy biological activities. Research indicates that it possesses:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity: Preliminary studies indicate that communesin F may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology.

- Neuroprotective Effects: Some studies have suggested that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

These activities are largely attributed to its unique structural features, which allow for interactions with biological macromolecules .

The synthesis of communesin F has been explored through multiple methodologies, primarily focusing on total synthesis techniques. Key methods include:

- Asymmetric Total Synthesis: This approach aims to produce specific enantiomers of communesin F, utilizing chiral catalysts to control stereochemistry .

- Stepwise Synthesis: Involves constructing the compound in stages, allowing for better control over each reaction step and purification processes.

- Use of Advanced Catalysts: Recent advancements have seen the use of iridium catalysts to enhance reaction efficiency and selectivity during synthesis .

These methods reflect ongoing research efforts to optimize the production of communesin F while improving yields and reducing reaction times.

Given its biological activity, communesin F has potential applications in various fields:

- Pharmaceutical Development: Its antimicrobial and antitumor properties make it a candidate for drug development targeting infections and cancer therapies.

- Natural Product Research: As part of the communesin family, it contributes to studies on natural products and their derivatives, exploring new compounds with beneficial health effects.

- Chemical Biology: The compound can serve as a tool in chemical biology studies to understand molecular interactions within biological systems.

These applications underscore the importance of communesin F in both medicinal chemistry and natural product research .

Interaction studies involving communesin F focus on its binding affinity with various biological targets. Research indicates that it may interact with:

- Enzymes: Potential inhibition or modulation of key enzymes involved in metabolic pathways.

- Receptors: Binding to specific receptors could elucidate mechanisms behind its neuroprotective effects.

- DNA/RNA: Investigations into how communesin F interacts with nucleic acids may reveal insights into its antitumor activity.

These studies are crucial for understanding the mechanisms underlying its biological effects and guiding future therapeutic applications .

Communesin F shares structural similarities with several other alkaloids. Notable similar compounds include:

- Perophoramidine: Another indole alkaloid known for its complex structure and potential bioactivity.

- Communesin A: A member of the same family, exhibiting similar but distinct biological properties.

- Indole Alkaloids from Marine Sources: Various alkaloids derived from marine organisms that possess similar structural motifs.

Comparison TableCompound Structural Features Biological Activities Communesin F Pentacyclic indole Antimicrobial, antitumor Perophoramidine Indole backbone Antimicrobial Communesin A Similar pentacyclic structure Antitumor Marine Indole Alkaloids Diverse structures Varies (antimicrobial, cytotoxic)

| Compound | Structural Features | Biological Activities |

|---|---|---|

| Communesin F | Pentacyclic indole | Antimicrobial, antitumor |

| Perophoramidine | Indole backbone | Antimicrobial |

| Communesin A | Similar pentacyclic structure | Antitumor |

| Marine Indole Alkaloids | Diverse structures | Varies (antimicrobial, cytotoxic) |

Communesin F is unique due to its specific pentacyclic arrangement and particular biological activities that differentiate it from these similar compounds .

The biosynthesis of Communesin F represents one of the most remarkable examples of structural complexity achieved through fungal secondary metabolism. The elucidation of the communesin biosynthetic pathway was accomplished through comprehensive genetic and biochemical studies conducted on Penicillium expansum, which revealed a sophisticated multi-enzyme system responsible for constructing the intricate heptacyclic framework characteristic of these alkaloids [1] [2].

The biosynthetic pathway of Communesin F initiates with the divergent synthesis of two distinct indole-containing building blocks derived from L-tryptophan: tryptamine and aurantioclavine [1] [2]. This dual-precursor strategy represents a unique approach in fungal alkaloid biosynthesis, where a single amino acid precursor is transformed into two structurally distinct intermediates that subsequently undergo oxidative coupling to form the complex communesin core structure.

The first branch of the pathway involves the direct decarboxylation of L-tryptophan by the tryptophan decarboxylase CnsB to produce tryptamine [1]. This enzymatic transformation represents a straightforward modification of the aromatic amino acid, removing the carboxyl group to generate the primary amine functionality essential for subsequent coupling reactions.

The second biosynthetic branch follows a more complex route, beginning with the prenylation of L-tryptophan by the 4-dimethylallyl tryptophan synthase CnsF [1]. This enzyme catalyzes the attachment of a dimethylallyl group to the 4-position of the indole ring, producing 4-dimethylallyl tryptophan (4-DMAT). The substrate specificity studies of CnsF demonstrated that this enzyme exhibits higher turnover rates when converting L-tryptophan compared to tryptamine, confirming its role as a 4-DMATS enzyme similar to FgaPT2 [1].

The transformation of 4-DMAT to aurantioclavine represents one of the most intriguing steps in the pathway, catalyzed by the FAD-dependent monooxygenase CnsA [1]. This enzyme facilitates an intramolecular cyclization reaction that involves flavin-dependent oxidation of the benzylic carbon, followed by nucleophilic attack by the amino group and subsequent decarboxylation. The catalase CnsD likely assists this transformation, similar to its role in chanoclavine biosynthesis, by managing reactive oxygen species generated during the oxidative process [1].

Enzymatic Mechanisms and Gene Clusters Involved

The communesin biosynthetic gene cluster in Penicillium expansum contains thirteen genes (cnsA through cnsP) that encode a diverse array of enzymes responsible for the complete biosynthetic pathway [1] [2]. This gene cluster represents a paradigm for understanding how fungi orchestrate complex secondary metabolite production through coordinated enzyme expression and substrate channeling.

| Gene | Enzyme Type | Function | Substrate/Product |

|---|---|---|---|

| cnsA | FAD-dependent monooxygenase | Aurantioclavine synthase | 4-DMAT → aurantioclavine |

| cnsB | Tryptophan decarboxylase | Converts L-tryptophan to tryptamine | L-tryptophan → tryptamine |

| cnsC | Cytochrome P450 | Catalyzes coupling of building blocks | Tryptamine + aurantioclavine → communesin core |

| cnsD | Catalase | Catalase partner for CnsA | Assists CnsA function |

| cnsE | Methyltransferase | N15-methylation of communesin core | Unmethylated → N15-methylated communesin |

| cnsF | 4-Dimethylallyl tryptophan synthase | Converts L-tryptophan to 4-DMAT | L-tryptophan → 4-DMAT |

| cnsG | CoA-ligase | Converts hexadienyl product to CoA derivative | Hexadienyl product → hexadienyl-CoA |

| cnsH | Serine hydrolase | Removes hexadienyl product from PKS | PKS-bound → free hexadienyl |

| cnsI | Highly reducing polyketide synthase | Produces hexadienyl polyketide chain | Acetyl-CoA + malonyl-CoA → hexadienyl chain |

| cnsJ | Phytanoyl-CoA dioxygenase | Installs C21-C22 epoxide | Non-epoxidized → epoxidized communesin |

| cnsK | Acyltransferase | N16-acyltransferase | Acyl-CoA + communesin core → acylated communesin |

The central coupling reaction that forms the communesin core is catalyzed by CnsC, an atypical cytochrome P450 enzyme with low sequence homology to characterized P450s [1]. This enzyme represents the most critical step in communesin biosynthesis, as it catalyzes the oxidative coupling of tryptamine and aurantioclavine to establish the congested C3a-C3a' linkage that defines the communesin structural framework. Genetic inactivation studies confirmed that CnsC is essential for communesin production, and chemical complementation experiments demonstrated that this enzyme acts downstream of both building block precursors [1].

The methyltransferase CnsE plays a crucial role in stabilizing the communesin core structure through N15-methylation [1]. This modification is essential for maintaining the integrity of the aminal linkages, as demonstrated by the isolation of desmethyl communesin derivatives from cnsE deletion mutants. The methylation reaction likely occurs immediately after core formation to prevent degradation of the otherwise labile bis-aminal structure.

The acyltransferase CnsK exhibits remarkable substrate promiscuity, capable of transferring various acyl groups including acetyl, propionyl, and butyryl-CoA to the N16 position of the communesin core [1]. This versatility explains the natural occurrence of multiple communesin derivatives bearing different acyl chains, with Communesin F specifically containing an acetyl group. The hexadienyl chain found in Communesin B is synthesized by the highly reducing polyketide synthase CnsI, which lacks an enoylreductase domain, producing the characteristic unsaturated polyketide chain [1].

The oxidative enzyme CnsJ, sharing 40% sequence similarity with FtmF from the fumitremorgin pathway, is responsible for installing the C21-C22 epoxide in the prenylated portion of communesins [1]. This modification appears to influence the efficiency of subsequent acylation reactions, as evidenced by the accumulation of non-acylated products in cnsJ deletion mutants.

Ecological Role and Natural Function

Communesin F and related alkaloids serve multiple ecological functions that contribute to the survival and competitive advantage of Penicillium species in their natural environments. These complex secondary metabolites function as chemical weapons in the ongoing molecular warfare that characterizes microbial communities, particularly in the nutrient-rich but highly competitive environments where Penicillium expansum typically thrives [3] [4].

The primary ecological role of Communesin F appears to be as a defensive compound against fungivorous arthropods and competing microorganisms [5] [6]. The insecticidal properties of communesins, including Communesin F, have been well-documented in studies demonstrating their efficacy against silkworms and other invertebrate pests [4] [5]. This bioactivity suggests that communesin production serves as a chemical deterrent against grazing by fungivorous arthropods such as Collembola, which are major predators of fungal mycelia in soil ecosystems.

The antiproliferative and cytotoxic activities of Communesin F against various cell lines, including leukemia cells, indicate its potential role in suppressing competing microorganisms [7] [8]. In the complex microbial communities where Penicillium expansum resides, the ability to produce compounds that inhibit the growth of bacterial and fungal competitors would provide a significant survival advantage. This ecological function is supported by observations that fungal secondary metabolites are often produced in response to competitive stress or the presence of antagonistic microorganisms [6].

Penicillium expansum is known to be a consistent producer of Communesin F and other communesins across diverse geographic locations and substrate types [3]. This consistency in production suggests that these compounds provide essential ecological benefits that are maintained through natural selection. The ubiquitous nature of Penicillium expansum as a fruit pathogen and saprophyte indicates that communesin production contributes to its competitive success in colonizing and defending nutrient-rich substrates.

The natural function of Communesin F may also extend to chemical communication and signaling within fungal communities. Secondary metabolites often serve as infochemicals that mediate interactions between microorganisms, and the complex structure of Communesin F suggests it may carry specific molecular information recognized by other organisms in the ecosystem [6]. The temporal regulation of communesin biosynthesis, which appears to be linked to specific growth phases and environmental conditions, supports this hypothesis.

Furthermore, Communesin F may play a role in protecting Penicillium expansum from environmental stresses, including UV radiation damage and oxidative stress [6]. The complex polycyclic structure of communesins, with multiple aromatic systems and heteroatoms, provides potential for UV absorption and radical scavenging activities that could protect cellular components from damage.

XLogP3

Wikipedia

Communesin F